molecular formula C7H2F5NO2 B1315726 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene CAS No. 117392-82-2

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1315726
CAS No.: 117392-82-2
M. Wt: 227.09 g/mol
InChI Key: SRBJJMLYCCGXES-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F5NO2. It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination, nitration, and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-4-nitrobenzene: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive.

    1,2-Difluoro-5-(trifluoromethyl)benzene: Lacks the nitro group, affecting its redox properties.

    4-Nitro-5-(trifluoromethyl)benzene: Lacks the fluorine atoms, altering its electronic properties.

Uniqueness

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, while the nitro group provides redox activity .

Properties

IUPAC Name

1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBJJMLYCCGXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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